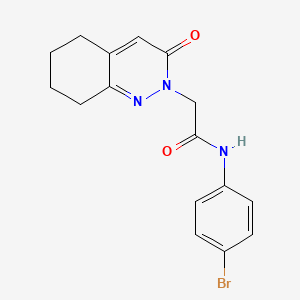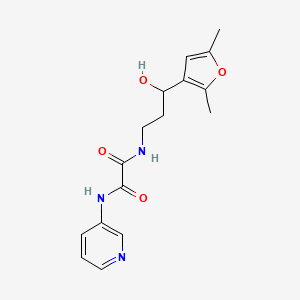
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound that features a unique combination of a furan ring, a pyridine ring, and an oxalamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps:
Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, is subjected to a Friedel-Crafts acylation to introduce the 3-hydroxypropyl group.
Pyridine Derivative Preparation: Pyridine is functionalized to introduce a reactive group, such as a halide, which can later react with the furan derivative.
Oxalamide Formation: The furan and pyridine derivatives are coupled using oxalyl chloride in the presence of a base, such as triethylamine, to form the oxalamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalyst Selection: Using catalysts to enhance reaction rates and selectivity.
Solvent Choice: Selecting appropriate solvents to dissolve reactants and control reaction kinetics.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
化学反応の分析
Types of Reactions
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated pyridines and substituted pyridines.
科学的研究の応用
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its ability to interact with biological targets.
Materials Science: Utilized in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
作用機序
The mechanism by which N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways or metabolic processes by interacting with key proteins or nucleic acids.
類似化合物との比較
Similar Compounds
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-2-yl)oxalamide: Similar structure but with a different position of the pyridine ring.
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-4-yl)oxalamide: Another positional isomer with the pyridine ring at the 4-position.
Uniqueness
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is unique due to its specific combination of functional groups and the position of the pyridine ring, which can influence its reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-8-13(11(2)23-10)14(20)5-7-18-15(21)16(22)19-12-4-3-6-17-9-12/h3-4,6,8-9,14,20H,5,7H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUXUAMOLVKZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2815555.png)
![5-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815556.png)
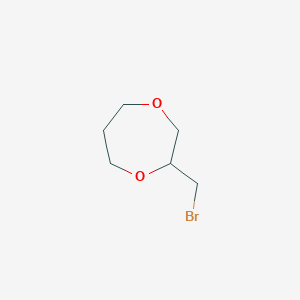
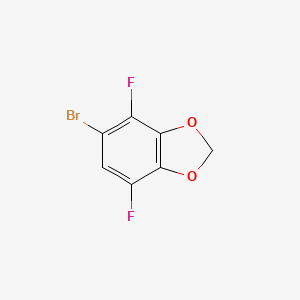
![2-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2815562.png)
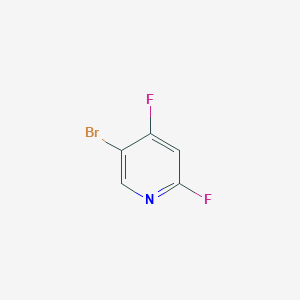
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2815565.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2815568.png)
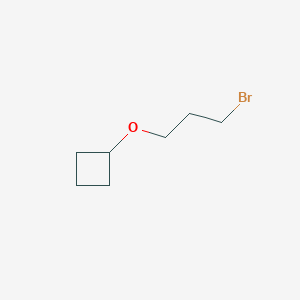
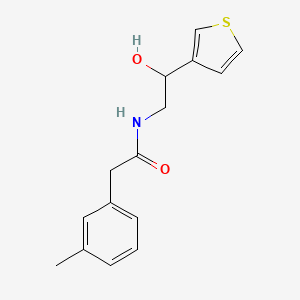
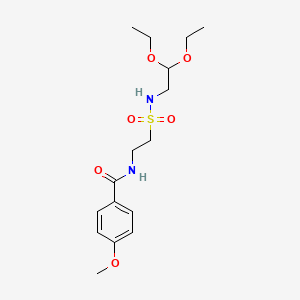
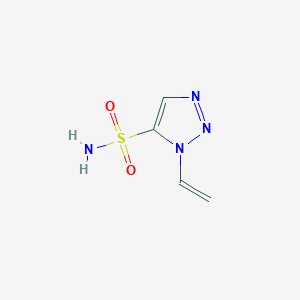
![N-(4-methylphenyl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide](/img/structure/B2815576.png)
